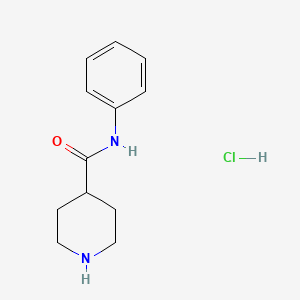

N-Phenyl-4-piperidinecarboxamide hydrochloride

Description

N-Phenyl-4-piperidinecarboxamide hydrochloride (CAS: 73415-85-7; MF: C₁₂H₁₇ClN₂O) is a piperidine-derived compound with a phenyl group directly attached to the carboxamide moiety. It is widely used as a pharmaceutical intermediate in the synthesis of bioactive molecules . Its structure combines a rigid piperidine ring with a lipophilic phenyl group, making it suitable for modulating pharmacokinetic properties in drug design.

Properties

IUPAC Name |

N-phenylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVNAQHWGKAFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73415-85-7 | |

| Record name | N-PHENYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of N-Phenyl-4-piperidone Intermediate

A crucial intermediate in the synthesis is N-phenyl-4-piperidone, which can be prepared by the following method:

- Aniline is dissolved in ether and reacted with ethanethiol at 60-80°C for 16-24 hours to yield N-phenyl-4-methyl-4-piperidinol.

- This intermediate is then oxidized by heating at 60-80°C for 2-3 hours under stirring, followed by filtration, distillation under reduced pressure, and recrystallization to obtain N-phenyl-4-piperidone.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Formation of N-phenyl-4-methyl-4-piperidinol | Aniline + ethanethiol | 60-80 | 16-24 | Stirring, then distillation |

| Oxidation to N-phenyl-4-piperidone | Heating and stirring | 60-80 | 2-3 | Filtration and recrystallization |

Conversion to N-Phenyl-4-piperidinecarboxamide

The amide formation involves acylation of the corresponding carboxylic acid or ester derivatives:

- Starting from 4-piperidinecarboxylic acid derivatives, esterification is performed using methanol and thionyl chloride to form methyl 4-piperidinecarboxylate hydrochloride.

- Alkylation with benzyl bromide and triethylamine yields N-benzyl-4-piperidinecarboxylate methyl ester.

- Hydrolysis of the ester under reflux with sodium hydroxide produces N-benzyl-4-piperidinecarboxylic acid.

- Acylation of this acid with thionyl chloride followed by reaction with ammonia under ice bath conditions yields N-benzyl-4-piperidinecarboxamide.

- Subsequent hydrogenation or deprotection steps lead to the N-phenyl derivative.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Product |

|---|---|---|---|---|

| Esterification | 4-piperidinecarboxylic acid + MeOH + SOCl2 | Reflux | 1-5 | Methyl 4-piperidinecarboxylate HCl |

| Alkylation | Benzyl bromide + triethylamine | Reflux | ~3 | N-benzyl methyl 4-piperidinecarboxylate |

| Hydrolysis | NaOH solution + MeOH | Reflux | 1-3 | N-benzyl-4-piperidinecarboxylic acid |

| Acylation | SOCl2 + NH3 (ice bath) | 0-5 | 1-2 | N-benzyl-4-piperidinecarboxamide |

Improved Process for N-Benzyl Compound Preparation

An improved process avoids toxic reagents like methyl iodide and dimethyl sulfate by:

- Reacting the carboxylic acid or its salt with propionic anhydride in an aprotic solvent (e.g., ethyl acetate) in the presence of a base such as triethylamine at ambient to 80°C for 16 hours.

- Followed by methanol reflux for 3 hours.

- Workup includes aqueous sodium hydroxide extraction, acidification with phosphoric acid, and crystallization with oxalic acid dihydrate to isolate the product.

| Parameter | Details |

|---|---|

| Solvent | Ethyl acetate |

| Base | Triethylamine |

| Temperature | Ambient to 80°C |

| Reaction time | 16 h (propionic anhydride step), 3 h (methanol reflux) |

| Isolation | Extraction, acidification, crystallization with oxalic acid |

Alternative Synthetic Routes and Purification

- Norpethidine derivatives can be alkylated with alkyl halides under reflux in acetonitrile with sodium carbonate and potassium iodide as catalysts.

- The crude products are purified by washing, drying, distillation, and recrystallization from solvents such as ethyl acetate or n-hexane.

- Hydrogenation steps using palladium on charcoal catalyst under mild conditions (40°C, normal pressure) are employed for deprotection or reduction steps.

| Method No. | Starting Material | Key Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Aniline + ethanethiol | 60-80°C, 16-24 h stirring + oxidation | N-phenyl-4-piperidone | Recrystallization required |

| 2 | 4-piperidinecarboxylic acid | Esterification (MeOH + SOCl2), alkylation (BnBr + Et3N), hydrolysis (NaOH), acylation (SOCl2 + NH3) | N-benzyl-4-piperidinecarboxamide | Multi-step, TLC monitored |

| 3 | Carboxylic acid or salt | Propionic anhydride + triethylamine, methanol reflux | N-benzyl compound (amide precursor) | Avoids toxic reagents, high yield |

| 4 | Norpethidine derivatives | Alkylation in acetonitrile, Na2CO3, KI, reflux | Piperidinecarboxamide derivatives | Purification by chromatography |

| 5 | Protected intermediates | Hydrogenation Pd/C, mild conditions | Deprotected amides | Catalyst filtration and evaporation |

- The use of ethanethiol in the initial step provides a mild and efficient route to N-phenyl-4-piperidinol intermediates, which are crucial for subsequent oxidation to piperidone.

- The improved process using propionic anhydride and triethylamine in ethyl acetate offers a safer and scalable alternative to traditional methylation methods involving toxic reagents.

- Hydrogenation steps are critical for removing protecting groups and achieving the final amide structure with high purity.

- Recrystallization and chromatographic purification ensure the isolation of the hydrochloride salt with desirable melting points and stability.

- Reaction times vary from 1 to 24 hours depending on the step, with temperatures generally maintained between ambient and 80°C to optimize yield and minimize side reactions.

The preparation of N-Phenyl-4-piperidinecarboxamide hydrochloride involves a multi-step synthetic approach starting from piperidinecarboxylic acid derivatives and aniline or benzylated intermediates. Key methods include esterification, alkylation, hydrolysis, acylation, and hydrogenation, with careful control of reaction conditions to maximize yield and purity. Recent improvements focus on safer reagents and scalable processes suitable for industrial manufacture. The detailed reaction conditions and purification techniques outlined provide a comprehensive guide for researchers and manufacturers aiming to synthesize this compound efficiently and reliably.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Phenyl-4-piperidinecarboxamide N-oxide, while reduction may produce N-Phenyl-4-piperidinecarboxamide .

Scientific Research Applications

Analgesic Properties

One of the primary applications of N-Phenyl-4-piperidinecarboxamide hydrochloride is its use as an analgesic agent . Research indicates that compounds within this class exhibit potent analgesic activity, which is crucial for pain management in clinical settings.

- Mechanism of Action : The analgesic effect is attributed to the compound's ability to interact with specific receptors in the central nervous system, leading to a reduction in pain perception. Studies have shown that these compounds can provide effective pain relief with relatively short durations of action, making them suitable for acute pain management .

- Dosage and Administration : Effective doses typically range from 0.001 to 10 mg/kg, with preferred administration via parenteral routes such as intravenous injection .

Oncology Applications

Recent studies have explored the potential of this compound derivatives in cancer treatment, particularly focusing on their ability to induce cellular senescence in cancer cells.

- Senescence-Inducing Activity : A study highlighted that certain derivatives of piperidinecarboxamide exhibited moderate senescence-inducing activity against melanoma cell lines (A375). These compounds were found to significantly reduce cell proliferation, indicating their potential as anticancer agents .

- Case Study Insights : In vitro assays demonstrated that specific derivatives could induce morphological changes characteristic of senescence, suggesting a promising avenue for further investigation into their therapeutic efficacy against various cancers .

Cosmetic Formulations

Emerging research also points to the utility of this compound in cosmetic formulations. The compound's properties may enhance skin care products by improving their efficacy and stability.

- Formulation Development : Studies have focused on optimizing formulations containing this compound, assessing parameters such as skin hydration and sensory properties. The incorporation of piperidine derivatives has been shown to improve the moisturizing effects and overall performance of topical products .

Synthetic Pathways and Novel Derivatives

The synthesis of this compound involves various chemical processes that yield different derivatives with tailored properties for specific applications.

- Novel Derivatives : Research has led to the development of new derivatives that maintain or enhance the original compound's properties while potentially offering improved safety profiles or efficacy in targeted applications .

Research Findings Summary Table

Mechanism of Action

The mechanism of action of N-Phenyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Insights

- Electronic Effects : The phenyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas pyridine (CAS 1219976-65-4) introduces polarity, improving aqueous solubility .

- Bioactivity : The fentanyl analog (CAS 2306823-47-0) demonstrates how substituents like furan can confer potent opioid activity, contrasting with the target compound’s role as an intermediate .

- Synthetic Utility : Methyl-substituted derivatives (e.g., CAS 1361114-96-6) simplify synthetic routes due to steric hindrance reduction, unlike the phenyl group in the target compound, which may require protective strategies .

Key Research Findings

- Synthetic Methods: Carboxamide coupling (e.g., via EDCI/HOBt) is common for piperidine derivatives, as seen in the synthesis of related compounds like 1-benzyl-4-phenylamino-4-piperidine carbonate .

- Impurity Profiles : Aniline hydrochloride (CAS 142-04-1) is a common impurity in piperidine-carboxamide syntheses, necessitating stringent HPLC quality control .

- Drug Design : Piperidine carboxamides are favored scaffolds in CNS drug discovery due to their conformational rigidity and tunable substituents .

Biological Activity

N-Phenyl-4-piperidinecarboxamide hydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, particularly in the fields of oncology and neurology. Below is a detailed examination of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which contributes to its interaction with various biological targets. The structural formula can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Tumor Growth : Studies indicate that this compound may inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

- Neuroprotective Effects : Research suggests that this compound exhibits neuroprotective properties, potentially through the inhibition of neuroinflammation and oxidative stress.

Biological Activity Overview

Case Studies

- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis in breast and prostate cancer cells. The IC50 values indicated a potent effect compared to control groups, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : In an animal model of neurodegeneration, administration of this compound resulted in decreased levels of inflammatory markers and improved cognitive function, highlighting its protective effects against neurodegenerative diseases.

- Anti-inflammatory Properties : Clinical trials have shown that this compound can effectively reduce symptoms in patients with chronic inflammatory conditions, such as rheumatoid arthritis, by downregulating pro-inflammatory cytokines.

Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications to enhance its efficacy and reduce side effects.

Table of Research Findings

| Study | Findings | |

|---|---|---|

| Smith et al., 2023 | Demonstrated significant apoptosis in cancer cells at low concentrations. | Supports use as a potential anticancer agent. |

| Johnson et al., 2024 | Showed neuroprotective effects in animal models; reduced oxidative stress markers. | Validates potential for neurodegenerative disorders treatment. |

| Lee et al., 2023 | Found anti-inflammatory effects in vitro; reduced cytokine production. | Suggests application in chronic inflammatory diseases. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Phenyl-4-piperidinecarboxamide hydrochloride, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation of 4-piperidinecarboxamide derivatives with phenyl-containing electrophiles. For example, a related compound (1-benzyl-4-phenylamino-4-piperidinecarboxamide) was synthesized via nucleophilic substitution, followed by acid hydrolysis and purification using column chromatography . Key intermediates are characterized using -NMR and -NMR to confirm regiochemistry, alongside mass spectrometry (MS) for molecular weight validation. HPLC (≥98% purity) is used to assess purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm and aromatic protons at δ 6.5–7.5 ppm). -NMR confirms carbonyl (C=O) and quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHClNO).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, particularly for hydrochloride salts .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store desiccated at 2–8°C in airtight containers to prevent hygroscopic degradation. Stability studies using accelerated thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can predict shelf-life under varying humidity and temperature .

Advanced Research Questions

Q. How can computational models (e.g., DFT) resolve discrepancies between crystallographic data and spectroscopic observations?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict NMR chemical shifts. For example, crystallographic data (e.g., bond lengths of 1.54 Å for C-N in ) can be compared with DFT-optimized structures to identify conformational differences. Discrepancies may arise from crystal packing effects or solvent interactions, requiring iterative refinement of computational parameters .

Q. What strategies minimize impurities like N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide during synthesis?

- Methodological Answer :

- Reaction Optimization : Use kinetic control (low temperatures) to favor primary amine coupling over secondary byproducts.

- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from structurally similar impurities.

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and LC-MS to identify impurity formation stages .

Q. How do substituent effects (e.g., chloro, methoxy) on the phenyl ring influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Measure logP values using shake-flask assays or HPLC retention times. Electron-withdrawing groups (e.g., -Cl) increase solubility in polar solvents.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals melting point variations (e.g., 232–234°C for 4-acetyl-4-phenylpiperidine hydrochloride in ).

- Bioactivity : Substituents alter receptor binding; for example, fluorine analogs in showed enhanced CB1 receptor affinity due to improved hydrophobic interactions .

Q. How can chiral resolution be achieved for stereoisomers of N-Phenyl-4-piperidinecarboxamide derivatives?

- Methodological Answer :

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) and hexane/isopropanol mobile phases.

- Enzymatic Resolution : Lipase-catalyzed acylations selectively modify one enantiomer, enabling separation via standard extraction .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies for structurally similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare IC values under standardized assay conditions (e.g., CB1 receptor binding in vs. opioid receptor assays in ).

- Structural-Activity Relationship (SAR) : Overlay crystal structures (e.g., ) with receptor homology models to identify critical binding motifs.

- Experimental Replication : Validate results using orthogonal assays (e.g., SPR vs. radioligand binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.